methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 938006-49-6
Cat. No.: VC6374352
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32
* For research use only. Not for human or veterinary use.
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 938006-49-6](/images/structure/VC6374352.png)
Specification
CAS No. | 938006-49-6 |
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Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.32 |
IUPAC Name | methyl 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3 |
Standard InChI Key | NFSOQZLQQPMBQK-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a fused pyrazolopyridine ring system substituted with cyclopropyl, methyl, and ester groups. The molecular formula is C<sub>15</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>, with a molecular weight of 271.31 g/mol . The compound’s IUPAC name reflects its substitution pattern: a methyl ester at position 4, methyl and cyclopropyl groups at positions 1 and 3/6, respectively. Key structural features include:
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Pyrazolopyridine Core: A bicyclic system comprising a pyrazole ring fused to a pyridine ring, providing π-π stacking capabilities and hydrogen-bonding sites.
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Cyclopropyl Substituents: The 3- and 6-positions are substituted with cyclopropyl groups, introducing steric bulk and conformational rigidity.
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Ester Functionalization: A methyl ester at position 4 enhances solubility and serves as a handle for further derivatization .
Spectroscopic and Crystallographic Data
Structural elucidation of the compound relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The <sup>1</sup>H NMR spectrum typically shows distinct signals for the cyclopropyl protons (δ 0.8–1.2 ppm), methyl groups (δ 1.3–1.5 ppm), and aromatic protons (δ 7.5–8.5 ppm). X-ray studies reveal a planar pyrazolopyridine core with dihedral angles of <10° between the fused rings, while the cyclopropyl groups adopt a puckered conformation orthogonal to the main plane .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Palladium-Catalyzed Aminocarbonylation
A highly efficient route to pyrazolopyridine-3-carboxamide derivatives involves palladium-catalyzed aminocarbonylation. As demonstrated by Blake et al., this method employs a two-chamber reactor (COware®) to generate carbon monoxide in situ from formic acid and mesyl chloride . Key steps include:
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Reaction Setup: Chamber A contains Pd(OAc)<sub>2</sub>, Xantphos, Na<sub>2</sub>CO<sub>3</sub>, and the 3-iodo-pyrazolopyridine precursor. Chamber B generates CO via decomposition of formic acid.
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Coupling Conditions: Heating at 100°C for 18 hours facilitates the insertion of CO and subsequent amide bond formation with primary or secondary amines.
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Purification: Gradient flash chromatography yields the desired carboxamides in up to 99% yield .
This method’s versatility is evident in its tolerance for diverse amine nucleophiles, enabling rapid diversification of the C-3 position.
Condensation with α-Oxoketene Dithioacetals
An alternative approach involves acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. Trifluoroacetic acid (TFA) promotes cyclization, forming the pyrazolopyridine core in a single step . For example:
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Reactants: 5-Amino-1-methylpyrazole reacts with methyl α-oxoketene dithioacetal in TFA.
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Mechanism: The reaction proceeds via imine formation, followed by cyclodehydration to yield the bicyclic product.
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Advantages: This one-pot method avoids transition metals and achieves yields >75% .
Compound | EC<sub>50</sub> (μM) | SI<sub>50</sub> |
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Reference (Ribavirin) | 25.4 | 3.2 |
Methyl 3,6-dicyclopropyl... | 1.8 ± 0.3 | 89.6 |
Antimycobacterial Activity
In a screen against Mycobacterium tuberculosis, pyrazolopyridines demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . Docking studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis .
Soluble Guanylate Cyclase (sGC) Modulation
Structural analogs like vericiguat (BAY 1021189) act as sGC stimulators, offering therapeutic potential in cardiovascular diseases . The cyclopropyl and ester groups in methyl 3,6-dicyclopropyl... may enhance binding to the sGC heme domain, mimicking nitric oxide signaling .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
Chemenu | 95+% | 5 g | 743 |
Crysdot | 97% | 10 g | 1,325 |
Preclinical and Industrial Use
Current applications include:
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